2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-substituted oxazole core linked via an acetamide bridge to a 4-phenoxyphenyl group. The 4-phenoxyphenyl moiety introduces lipophilic and π-π stacking capabilities, which may enhance binding to hydrophobic protein pockets.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-18(14(2)24-21-13)12-19(22)20-15-8-10-17(11-9-15)23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVSKQDJLJUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the oxazole derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycles: The oxazole (target) and triazinoindole (compound 24) cores differ in aromaticity and electronic properties. The sulfur atom in compound 24’s thioether group may enhance reactivity compared to the oxazole’s oxygen .
- The trifluoromethyl group in benzothiazole derivatives () enhances metabolic stability .
- Synthetic Purity : Compounds from consistently achieve 95% purity, suggesting robust coupling methods (e.g., carbodiimide-mediated amide bond formation) .
Triazinoindole Derivatives ()
Compounds 23–27 in share the N-(4-substituted-phenyl)acetamide scaffold. While their exact targets are unspecified, the triazinoindole-thioether moiety may interact with redox-sensitive proteins or DNA repair enzymes due to sulfur’s nucleophilic character. The 4-phenoxyphenyl group in compound 24 mirrors the target compound’s substituent, hinting at shared binding preferences for aromatic-rich domains .
Pyridazinone-Based FPR Agonists ()
Pyridazinone derivatives in act as formyl peptide receptor (FPR) agonists, with compound-specific selectivity:
- FPR2 Agonists: The 4-methoxybenzyl substituent in N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide enhances FPR2 affinity, triggering calcium mobilization in neutrophils. This contrasts with the target compound’s oxazole core, which lacks the electron-withdrawing pyridazinone ring, possibly limiting FPR engagement .
Benzothiazole Derivatives ()
The benzothiazole scaffold in is prevalent in kinase inhibitors and antimicrobial agents. The trifluoromethyl group improves pharmacokinetic properties, while methoxyphenyl acetamide substituents may target enzymes with hydrophobic active sites.
Pharmacological Potential and Limitations
- Target Compound: The 3,5-dimethyl oxazole may confer metabolic stability over triazinoindole derivatives but could reduce solubility.
- Competitors: Thioether-containing analogs () may exhibit higher reactivity but increased off-target risks. Pyridazinone derivatives () offer receptor specificity but require optimization for bioavailability .
Biological Activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features an oxazole ring and a phenoxyphenyl group, which contribute to its distinct chemical properties. The molecular formula is , with a molecular weight of 318.36 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects. The exact mechanisms remain under investigation but are believed to involve:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Modulation: It could interact with receptors that play roles in signaling pathways relevant to inflammation and cancer.
Biological Activity and Pharmacological Effects
Research has indicated several potential biological activities associated with this compound:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar oxazole structures exhibit anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit selective toxicity towards tumor cells.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes involved in carbohydrate metabolism, akin to other α-glucosidase inhibitors. This could position it as a candidate for managing conditions like type 2 diabetes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-methoxyphenyl)acetamide | Similar oxazole structure | Moderate anti-inflammatory |
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-chlorophenyl)acetamide | Similar oxazole structure | Anticancer activity |
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-fluorophenyl)acetamide | Similar oxazole structure | Enzyme inhibition |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
Study on Anti-inflammatory Effects:
A study evaluated the anti-inflammatory potential of related oxazole derivatives in a murine model of inflammation. Results indicated significant reductions in inflammatory markers when treated with these compounds.
Anticancer Research:
A comparative study involving various oxazole derivatives showed that some exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that this compound may share similar anticancer properties.
Enzyme Inhibition Studies:
In vitro assays demonstrated that related compounds effectively inhibited α-glucosidase activity. This positions the compound as a potential therapeutic agent for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
